N-Benzylglycine ethyl ester
Description
N-Benzylglycine ethyl ester (CAS: 6436-90-4) is an amino acid derivative with the molecular formula $ \text{C}{11}\text{H}{15}\text{NO}_2 $ and a molecular weight of 193.23. It is synthesized via N-alkylation of glycine ethyl ester hydrochloride with benzyl chloride under optimized conditions (40°C, 4 hours, ethanol solvent, and triethylamine as the acid-binding agent), yielding 80.3% purity and ≥98% purity (GC) . Physically, it is a colorless or yellow liquid with a boiling point of 140–142°C at 10 mmHg, density of 1.048 g/cm³, and flash point >230°F . Its UV spectrophotometric determination shows linearity (0–54.82 μg/mL) with a molar absorptivity of $ 6.8 \times 10^3 \, \text{L.mol}^{-1}\text{.cm}^{-1} $, making it suitable for quality control in synthesis .
This compound serves as a versatile intermediate in organic synthesis, particularly in domino reactions to form pyrazolylpyrrolizines and quinolizidines . It is also used in synthesizing nonprostanoid prostacyclin mimetics and nucleoside derivatives . Applications span pharmaceuticals, agrochemicals, and specialty chemicals due to its reactive ethyl ester and benzyl-protected amine groups .
Properties
IUPAC Name |
ethyl 2-(benzylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)9-12-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOLIZHBYWAICY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214578 | |
| Record name | Ethyl N-(phenylmethyl)glycinate | |
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Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | N-Benzylglycine ethyl ester | |
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CAS No. |
6436-90-4 | |
| Record name | N-Benzylglycine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6436-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethyl N-(phenylmethyl)glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006436904 | |
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| Record name | Ethyl N-(phenylmethyl)glycinate | |
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| Record name | Ethyl N-(phenylmethyl)glycinate | |
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Preparation Methods
Reaction Mechanism and Components
The primary industrial synthesis of N-benzylglycine ethyl ester involves a nucleophilic substitution reaction between benzyl chloride and glycine ethyl ester. The reaction proceeds under alkaline conditions facilitated by a dual-catalyst system of pyridine and xylene, which enhances the nucleophilicity of the glycine ethyl ester’s amine group. Anhydrous sodium sulfate is added to sequester water, shifting the equilibrium toward product formation.
Key Reaction Components:
Catalyst and Solvent Effects
The pyridine-xylene catalyst system is critical for achieving high yields (>97%). Pyridine acts as a base to deprotonate the glycine ethyl ester, while xylene stabilizes intermediates via π-π interactions. A pyridine-to-xylene ratio of 3:1 optimizes reactivity without excessive base degradation. Toluene is preferred over xylene due to its lower boiling point (110°C vs. 140°C), simplifying post-reaction distillation.
Table 1: Catalyst and Solvent Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Pyridine:Xylene Ratio | 3:1 | Maximizes activation |
| Solvent Type | Toluene | Ease of purification |
| Catalyst Loading | 8–10% of benzyl chloride | Balances cost and efficiency |
Stoichiometry and Temperature
A benzyl chloride-to-glycine ethyl ester molar ratio of 1:2 ensures complete conversion of the limiting reagent. Elevated temperatures (110–140°C) accelerate the reaction, with 125°C identified as ideal for minimizing side products like N,N-dibenzyl derivatives.
Table 2: Reaction Conditions
| Parameter | Range | Effect on Purity |
|---|---|---|
| Temperature | 125°C | Minimizes byproducts |
| Reaction Time | 8–10 hours | Completes alkylation |
| Molar Ratio (BzCl:GlyEE) | 1:2 | Prevents excess reagent |
Purification and Isolation
Post-reaction purification involves three steps:
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Distillation : Conducted at 110–125°C to isolate the crude product from the solvent.
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Rectification : Vacuum distillation (142–143°C at 10 mmHg) yields >97% pure product.
Comparative Analysis of Alternative Methods
While the catalytic alkylation method dominates industrial production, academic routes include:
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Esterification of N-Benzylglycine : Sulfuric acid-catalyzed reaction with ethanol. However, this method suffers from lower yields (70–80%) and harsh acidic conditions.
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Reductive Amination : Glyoxylic acid ethyl ester and benzylamine under hydrogenation. Limited scalability due to high-pressure requirements.
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Catalytic Alkylation | 97+ | 97+ | High |
| Esterification | 70–80 | 85–90 | Moderate |
| Reductive Amination | 60–75 | 80–85 | Low |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Ethyl 2-(benzylamino)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert ethyl 2-(benzylamino)acetate to amines or other reduced forms. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups. Reagents like alkyl halides or acyl chlorides can be used to introduce new substituents.
Hydrolysis: The ester group in ethyl 2-(benzylamino)acetate can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Pharmaceutical Applications
N-Benzylglycine ethyl ester serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in several chemical reactions that lead to biologically active molecules.
- Synthesis of Pyrrole Derivatives : Recent studies have shown that this compound can undergo amine exchange reactions, leading to the formation of pyrrole derivatives. This was achieved by refluxing the ester with vinamidinium salts, resulting in good yields of tetrasubstituted pyrroles, which are important in medicinal chemistry for their bioactive properties .
- Neuroprotective Properties : Research has indicated that derivatives of this compound exhibit neuroprotective effects. For instance, studies on related compounds demonstrated improvements in cognitive functions and reductions in infarcted areas following ischemic events in animal models .
Agrochemical Applications
This compound is also utilized in the agricultural sector as an intermediate for the synthesis of various agrochemicals. Its role in developing herbicides and pesticides highlights its importance in enhancing crop protection strategies.
- Chemical Synthesis : The compound acts as a building block for more complex molecules used in agrochemicals. Its reactivity allows for modifications that lead to the development of effective plant protection agents .
Organic Synthesis
The versatility of this compound makes it a valuable reagent in organic synthesis.
- Aza-Wittig Rearrangement : This compound has been employed in aza-[1,2]-Wittig rearrangements, facilitating the synthesis of N-aryl phenylalanine derivatives. Such transformations are significant for creating compounds with potential therapeutic applications .
- Vinylogous Amide Reactions : The compound can participate in reactions involving vinylogous amides, where it undergoes cyclization to yield complex structures with potential pharmacological activity .
Case Studies and Research Findings
The following table summarizes notable studies and findings related to this compound:
Mechanism of Action
The mechanism of action of ethyl 2-(benzylamino)acetate depends on its specific application and the target molecule it interacts with. In general, this compound can act as a precursor or intermediate in various biochemical pathways. For example, in pharmaceutical applications, it may be involved in the synthesis of drugs that target specific enzymes or receptors. The molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
Structural and Physical Property Comparisons
Key Observations :
- Ester Group Influence : The ethyl ester in this compound offers better solubility in organic solvents compared to the methyl ester, facilitating reactions in halogenated solvents like CH$2$Cl$2$ . The methyl ester (CAS 53386-64-4) has a lower molecular weight but is prone to diketopiperazine formation under basic conditions, limiting its utility in cyclization reactions .
- N-Protection : The benzyl group provides steric protection, preventing unwanted side reactions (e.g., in nucleoside synthesis) compared to glycine ethyl ester hydrochloride, which lacks this protection .
- Salt Forms : The hydrochloride salt (CAS 6344-42-9) has a higher melting point (96–100°C), enhancing stability for storage and handling compared to the free base .
Analytical and Industrial Considerations
- Purity and Detection : UV spectrophotometry (λ = 210–220 nm) is specific to this compound, with a recovery rate of 102% and precision (CV = 0.47%) . In contrast, N-benzylated analogs require HPLC or NMR for quantification due to overlapping UV profiles .
- Scalability: The synthesis of this compound is cost-effective (ethanol solvent, 80.3% yield) compared to deuterated analogs (e.g., benzyl 2-hydroxybenzoate-d$_4$, CAS 1219802-40-0), which require specialized reagents and lower yields .
- Storage : The free base (liquid, RT storage) is prone to decomposition via glycine residue side reactions, whereas the hydrochloride salt (solid) offers better stability .
Biological Activity
N-Benzylglycine ethyl ester (CAS Number: 6436-90-4) is a significant compound in the field of organic synthesis, pharmaceuticals, and agrochemicals. This article delves into its biological activities, mechanisms of action, and applications, supported by relevant data tables and research findings.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.25 g/mol |
| Density | 1.048 g/cm³ |
| Boiling Point | 277 °C at 760 mmHg |
| Flash Point | 121.3 °C |
| Solubility | Not miscible in water |
This compound acts as an important intermediate in various biochemical pathways. Its structure allows it to participate in the synthesis of numerous biologically active compounds, which can influence physiological processes. Research indicates that derivatives of glycine, including this compound, can modulate neurotransmitter systems and possess potential therapeutic effects.
- Neurotransmitter Modulation : this compound has been studied for its role in modulating neurotransmitter activity, particularly in enhancing the effects of glycine receptors in the central nervous system. This modulation can lead to anxiolytic and sedative effects, making it a candidate for further investigation in treating anxiety disorders.
- Antioxidant Activity : Some studies suggest that compounds related to N-benzylglycine may exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for developing treatments for neurodegenerative diseases.
- Anti-inflammatory Effects : Research indicates that N-benzylglycine derivatives may have anti-inflammatory properties, which could be beneficial in managing conditions characterized by chronic inflammation.
Study on Neuroprotective Effects
A study conducted by Luckose et al. (2015) explored the neuroprotective effects of glycine derivatives, including this compound. The findings suggested that these compounds could significantly reduce neuronal damage in models of oxidative stress, highlighting their potential as therapeutic agents for neurodegenerative diseases.
Pharmacological Applications
The compound has also been evaluated for its pharmacological applications in various fields:
- Pharmaceuticals : As a pharmaceutical intermediate, this compound is used in synthesizing drugs targeting the central nervous system.
- Agrochemicals : Its biological activity extends to agricultural applications where it is used as a pesticide intermediate due to its efficacy against certain pests.
Q & A
Q. How can computational modeling guide the optimization of decomposition kinetics studies?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31+G**) predict transition-state geometries and activation energies, guiding experimental temperature ranges. Compare theoretical bond dissociation energies (C–O vs. N–C) with experimental Arrhenius parameters to validate mechanistic hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
